molecular formula C15H12ClNO2 B118553 (R)-Carprofen CAS No. 52263-83-9

(R)-Carprofen

Katalognummer: B118553
CAS-Nummer: 52263-83-9
Molekulargewicht: 273.71 g/mol
InChI-Schlüssel: PUXBGTOOZJQSKH-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used in veterinary medicine to relieve pain and inflammation in animals, particularly dogs. It is the enantiomer of Carprofen, which means it is one of two mirror-image forms of the molecule. The compound is known for its effectiveness in managing osteoarthritis and postoperative pain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Carprofen typically involves the resolution of racemic Carprofen or the asymmetric synthesis of the ®-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In industrial settings, the production of ®-Carprofen may involve large-scale resolution techniques such as crystallization or chromatography. These methods are optimized to ensure high yield and purity of the ®-enantiomer. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Carprofen undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Carprofen can be oxidized to form carprofen quinone.

    Reduction: Reduction can yield carprofen alcohol.

    Substitution: Substitution reactions can lead to various carprofen derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-Carprofen has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in the study of chiral resolution and asymmetric synthesis.

    Biology: Research on ®-Carprofen includes its effects on cellular processes and its potential as a tool for studying inflammation and pain pathways.

    Medicine: In veterinary medicine, ®-Carprofen is extensively studied for its efficacy and safety in treating pain and inflammation in animals.

    Industry: The compound is used in the development of new NSAIDs and in the study of drug metabolism and pharmacokinetics.

Wirkmechanismus

®-Carprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-Carprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation. The compound primarily targets COX-2, which is induced during inflammatory processes, making it effective in reducing inflammation without significantly affecting COX-1, which is involved in maintaining normal physiological functions.

Vergleich Mit ähnlichen Verbindungen

    Ibuprofen: Another NSAID that inhibits COX enzymes but is less selective for COX-2 compared to ®-Carprofen.

    Naproxen: Similar to ®-Carprofen in its anti-inflammatory properties but has a longer half-life.

    Ketoprofen: Shares similar mechanisms of action but is used in both human and veterinary medicine.

Uniqueness of ®-Carprofen: ®-Carprofen is unique in its high selectivity for COX-2, which reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs. Its enantiomeric purity also contributes to its effectiveness and safety profile in veterinary applications.

Biologische Aktivität

(R)-Carprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. This compound is particularly notable in veterinary medicine, especially for treating osteoarthritis in dogs. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound primarily exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling.

  • COX-1 : Responsible for producing prostaglandins that maintain normal physiological functions such as gastrointestinal integrity and renal blood flow.
  • COX-2 : Induced during inflammatory responses, leading to the production of pro-inflammatory prostaglandins.

In vitro studies have shown that this compound selectively inhibits COX-2 over COX-1, which is beneficial in reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs . Additionally, carprofen has been found to inhibit phospholipase A2 and matrix metalloproteinases (MMPs), further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and high bioavailability. Studies report:

  • Bioavailability : Over 90% when administered orally .
  • Volume of Distribution : Data not extensively available; however, it is noted that carprofen has a high protein binding rate (>99% in dogs) which may influence its therapeutic efficacy and safety .
  • Half-Life : Varies by species; for example:
    • Dogs: Approximately 19.4 hours for the racemic mixture .
    • Calves: R(–)-carprofen has a half-life of about 49.7 hours .

Case Studies

  • Osteoarthritis in Dogs :
    A study involving 110 dogs with chronic osteoarthritis treated with this compound (Rimadyl®) at a dosage of 4 mg/kg daily demonstrated significant improvement in clinical signs such as lameness and pain within five days. By day 120, 74% of treated dogs showed substantial improvement according to visual analogue scales (VAS) measuring overall severity .
  • Long-term Treatment :
    Another study assessed the long-term safety and efficacy of carprofen in 805 dogs with osteoarthritis. Results indicated a sustained analgesic effect without significant adverse events over extended periods, reinforcing carprofen's role as a reliable treatment option for chronic pain management in veterinary practice .

Comparative Biological Activity

The biological activity of this compound can be compared with its enantiomer (S)-carprofen:

Property This compound (S)-Carprofen
COX-2 Inhibition Less potent than S(+) More than 100 times more active against COX-2 than R(–)
Analgesic Effect ModerateStronger analgesic effect observed
Prostaglandin Synthesis Inhibition Limited effect on PGE2 generation Significant suppression observed

Additional Biological Activities

Recent studies have highlighted other potential therapeutic roles for this compound:

  • Antineoplastic Activity : In silico investigations suggest that carprofen may exhibit pro-apoptotic effects on cancer cells, particularly prostate cancer cells, by targeting specific receptors involved in cell death pathways .
  • Antimicrobial Effects : Carprofen has shown promise against Mycobacterium tuberculosis, inhibiting bacterial growth through multiple mechanisms including disruption of membrane potential and inhibition of efflux pumps .

Eigenschaften

IUPAC Name

(2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426422
Record name (-)-carprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52263-83-9
Record name (-)-carprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 247 g. of (6-chloro-2-carbazolyl)-methyl-malonic acid diethyl ester, 1.9 liters of glacial acetic acid and 1.9 liters of 6 N hydrochloric acid is heated under reflux overnight with stirring and the resulting black solution is cooled to room temperature. The solid formed is removed by filtration, washed with acetic acid/water (1:1) and water and then dried. The 192 g. of crude 6-chloro-α-methyl-carbazole-2-acetic acid obtained are dissolved in 1.2 liters of 1 N potassium hydroxide, the solution is extracted with four 300 ml. portions of diethyl ether and acidified by the addition of 100 ml. of concentrated hydrochloric acid while cooling in an ice-bath under nitrogen. The mixture is stirred for 15 minutes, the precipitated solid is removed by filtration, washed with water and dried. 167.7 G. of product are obtained. The last purification is carried out by crystallization from 4.7 liters of boiling 1,2-dichloroethane with 8.0 g. of active carbon. The solution is cooled overnight, the crystals are removed by filtration, washed with dichloroethane and dried. There are obtained 103.8 g. (57.3% of theory) of almost white 6-chloro-α-methyl-carbazole-2-acetic acid having a melting point of 198.5°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Carprofen
Reactant of Route 2
(R)-Carprofen
Reactant of Route 3
(R)-Carprofen
Reactant of Route 4
(R)-Carprofen
Reactant of Route 5
(R)-Carprofen
Reactant of Route 6
(R)-Carprofen
Customer
Q & A

Q1: What is the primary mechanism of action of (R)-carprofen?

A1: this compound, like its racemic mixture, primarily acts by inhibiting cyclooxygenase (COX) enzymes []. COX enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain.

Q2: Are there differences in COX isoform selectivity between this compound and (S)-carprofen?

A2: Research indicates that while both (R)- and (S)-carprofen inhibit COX enzymes, the selectivity for COX-1 and COX-2 isoforms might differ. One study found that (S)-carprofen exhibited stronger inhibition of COX-2 compared to COX-1, whereas this compound showed less selectivity between the two isoforms [].

Q3: Does this compound affect other molecular targets besides COX enzymes?

A3: While COX inhibition is the primary mechanism, some studies suggest that this compound might exert its effects through additional pathways. For instance, research suggests possible weak to moderate inhibition of 5-lipoxygenase and influence on enzyme release [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H12ClNO2, and its molecular weight is 273.72 g/mol.

Q5: Are there any available spectroscopic data for this compound?

A5: Yes, researchers have used various spectroscopic techniques to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the structure, and researchers have also used single-crystal X-ray diffraction to confirm the structure of impurities found in this compound intermediates [].

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models?

A7: Studies in horses have shown that after intravenous administration, this compound reaches peak synovial fluid concentrations after 12 hours and persists longer than ketoprofen []. In rats, this compound is eliminated at a faster rate than (S)-carprofen, primarily through biliary excretion as ester glucuronide []. This difference in elimination leads to a higher accumulation of the pharmacologically more active (S)-carprofen in rat blood.

Q7: Are there differences in the PK/PD profiles of this compound and (S)-carprofen?

A8: Yes, this compound and (S)-carprofen exhibit stereoselective disposition. In rats, the total clearance of this compound is significantly greater than that of (S)-carprofen []. This difference in clearance is attributed to the higher biliary excretion of this compound and its glucuronide compared to the (S)-enantiomer [].

Q8: Has the efficacy of this compound been evaluated in any in vivo pain models?

A9: While direct comparisons of this compound and (S)-carprofen efficacy are limited in the provided research, studies using the racemic mixture provide insights. For instance, carprofen, at a dose of 1.4 mg/kg body weight, administered subcutaneously one hour after parturition in first-lactation cows, reduced cortisol levels within 48 hours, potentially indicating pain relief []. Further research is needed to isolate the specific effects of this compound in this context.

Q9: Does this compound have known interactions with other drugs?

A11: One study showed that the presence of bovine serum albumin (BSA) in an in vitro system increased the inhibitory effect of this compound on UDP-glucuronosyltransferase (UGT) 2B7, an enzyme involved in drug metabolism []. This finding suggests a potential for drug-drug interactions involving this compound and drugs metabolized by UGT2B7.

Q10: Is this compound metabolized by UGT2B7?

A12: While one study highlights the inhibitory effect of this compound on UGT2B7 [], the research doesn't explicitly state whether this compound itself is a substrate for UGT2B7. Further research is needed to ascertain this.

Q11: Are there enantioselective differences in the inhibition of UGT2B7 by carprofen enantiomers?

A13: Yes, research indicates that (S)-carprofen exhibits stronger inhibition of UGT2B7 compared to this compound []. This enantioselective inhibition suggests that clinical monitoring of (S)-carprofen plasma concentrations might be more crucial than this compound to avoid potential drug-drug interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.